molecular formula C5H9NO2 B090772 3-Hydroxypiperidin-2-one CAS No. 19365-08-3

3-Hydroxypiperidin-2-one

Cat. No. B090772
CAS RN: 19365-08-3
M. Wt: 115.13 g/mol
InChI Key: RYKLZUPYJFFNRR-UHFFFAOYSA-N
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Description

3-Hydroxypiperidin-2-one is a chemical compound that is part of a broader class of organic compounds known as piperidinones. Piperidinones are lactams of piperidine, a six-membered ring with one nitrogen atom. The 3-hydroxypiperidin-2-one moiety is a significant structural element found in various natural products and bioactive compounds, which has drawn considerable attention in the field of medicinal chemistry due to its presence in compounds with diverse biological activities .

Synthesis Analysis

The synthesis of 3-hydroxypiperidin-2-ones has been approached through various methods. One efficient synthesis route starts from methyl 5-nitro-2-oxopentanoate, involving an enzyme-catalyzed hydrolysis and reduction to yield enantiopure 2-hydroxy-5-nitropentanoic acids. These intermediates are then transformed into the target 3-hydroxypiperidin-2-ones with high enantiomeric excess . Another method involves a Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones, which allows for the diastereoselective preparation of 4-hydroxypiperidin-2-ones . Additionally, Rh-catalyzed cyclohydrocarbonylation has been used to synthesize enantiopure trans- and cis-3-hydroxypiperidine derivatives .

Molecular Structure Analysis

The molecular structure of 3-hydroxypiperidin-2-ones has been studied through various analytical techniques. X-ray crystallographic analysis has revealed a diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure, which is crucial for understanding the three-dimensional arrangement of atoms within the molecule and its potential interactions with biological targets .

Chemical Reactions Analysis

3-Hydroxypiperidin-2-ones can undergo various chemical reactions due to their functional groups. They can be used as intermediates in the synthesis of more complex molecules, such as natural products containing the 3-hydroxypiperidine scaffold . The site-selective difunctionalization of piperidine derivatives has been reported as a novel synthesis method for 3-hydroxypiperidin-2-ones, which involves a cascade process with the sequential formation of cyclic enamine, oxiranium, and iminium as key intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxypiperidin-2-ones and related compounds have been characterized through various studies. For instance, the synthesis of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones has shown that the introduction of a 1'-hydroxyalkyl group at the 2-position leads to a significant improvement in iron(III) chelation properties, as indicated by the pFe(3+) values . The stability constants of iron(III) complexes and the pKa values of the ligands have been determined, providing insight into the chelating ability and potential for oral administration of these compounds . Additionally, the complexes of 3-hydroxypyridin-2-one with various metals have been synthesized and characterized by spectroscopic methods and cyclic voltammetry, further contributing to the understanding of their chemical behavior .

Scientific Research Applications

  • Synthesis of Bioactive Compounds : The 3-hydroxypiperidine moiety is a key element in the synthesis of many bioactive compounds and natural products, making it a valuable scaffold in drug discovery and natural product synthesis (Wijdeven, Willemsen, & Rutjes, 2010).

  • Diastereoselective Synthesis : 3-Hydroxypiperidin-2-one derivatives can be prepared in a highly diastereoselective fashion using Cu(I)-catalyzed reductive aldol cyclization, which is important for creating enantioselective syntheses of more highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam, Murray, & Firth, 2005).

  • Novel Synthesis Techniques : Innovative methods for synthesizing 3-hydroxypiperidin-2-ones have been developed, including site-selective difunctionalization of piperidine derivatives (Wang et al., 2019).

  • Biocatalytic Approaches : Enantioselective biocatalytic approaches have been used for the synthesis of 5-hydroxypiperidin-2-one derivatives, a versatile building block for potentially biologically active compounds (Vink et al., 2003).

  • Industrial Production : The compound has been used in the industrial production of bioactive scaffolds, such as (R)-N-Boc-3-hydroxypiperidine, showing potential for large-scale manufacturing (Chen et al., 2017).

  • Applications in Medicinal Chemistry : The methodologies developed for synthesizing 3-hydroxypiperidines are applicable to the total synthesis of various biologically active compounds, including deoxymannojirimycin and D-erythro-sphingosine, important for medicinal chemistry (Hoecker et al., 2013).

  • Pharmaceutical Intermediates Synthesis : 3-Hydroxypiperidin-2-one is a useful synthon in the synthesis of pharmaceutical intermediates, as demonstrated by its role in the production of ibrutinib, an API for the treatment of lymphoma (Ju et al., 2014).

  • Conformational Studies : The compound has been subject to conformational studies, essential for understanding its chemical behavior and interactions, particularly in solution (Luppen, Lepoivre, Dommisse, & Alderweireldt, 1982).

  • Design of Chelating Agents : 3-Hydroxypiperidin-2-one derivatives have been investigated for their potential as therapeutic Fe(3+) chelating agents, useful in the treatment of conditions like thalassemia (Chen, Barlow, Kong, Ma, & Hider, 2012).

  • Tandem Oxidative Reactions : The compound has been used in tandem oxidative reactions, such as Grob fragmentation, for the direct production of 2-pyrrolidinone, demonstrating its utility in organic synthesis (Tada, Miyamoto, & Ochiai, 2004).

Safety And Hazards

3-Hydroxypiperidin-2-one is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Future Directions

Piperidines, including 3-Hydroxypiperidin-2-one, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on developing new synthesis methods and exploring the pharmaceutical applications of 3-Hydroxypiperidin-2-one.

properties

IUPAC Name

3-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKLZUPYJFFNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295242
Record name 3-hydroxypiperidin-2-one
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypiperidin-2-one

CAS RN

19365-08-3
Record name 3-Hydroxypiperidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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